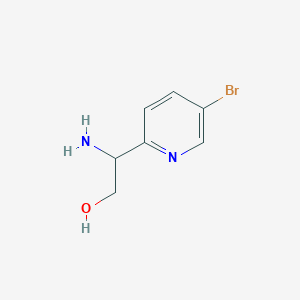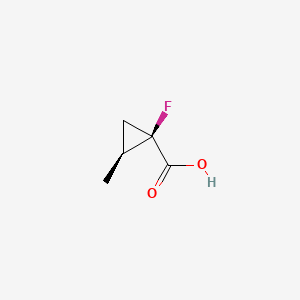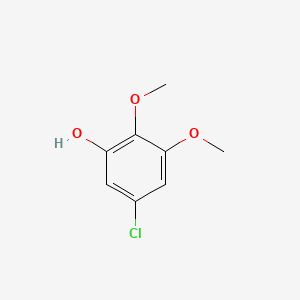
6-Fluoro-5-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative. The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
The synthesis of 6-Fluoro-5-methylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired aldehyde . Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Fluoro-5-methylpyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-5-methylpyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 6-Fluoro-5-methylpyridine-2-carbaldehyde exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to participate in various chemical reactions, while the aldehyde group allows for further functionalization. These interactions can influence biological pathways and molecular targets, making the compound valuable in research and development .
Comparison with Similar Compounds
6-Fluoro-5-methylpyridine-2-carbaldehyde can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Fluoro-6-methylpyridine-2-carbaldehyde: Similar structure but with different positioning of the fluorine and methyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
6-fluoro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |
InChI Key |
QIGAKAWAFCIOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


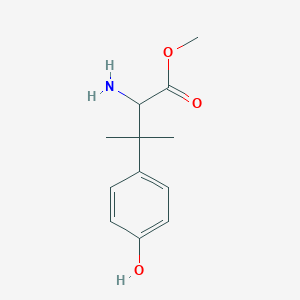
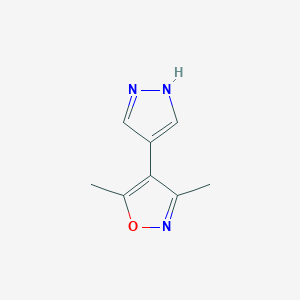
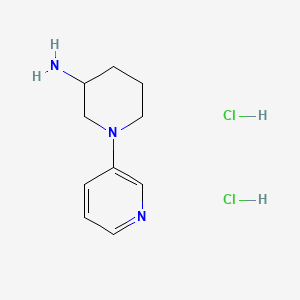
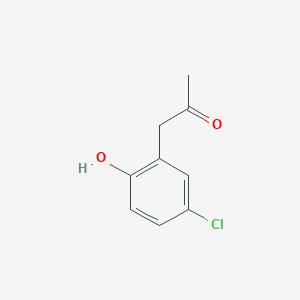
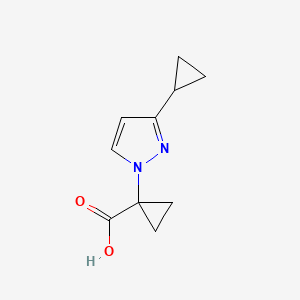
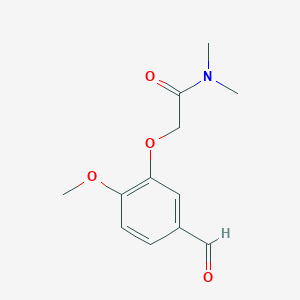
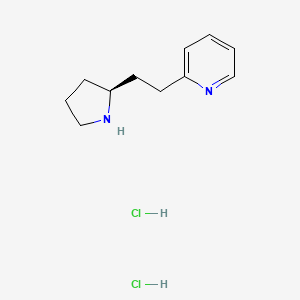
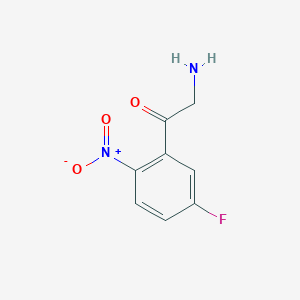
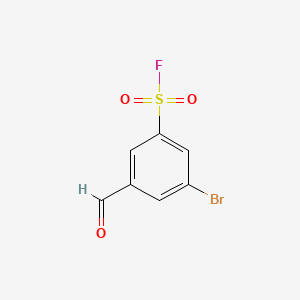
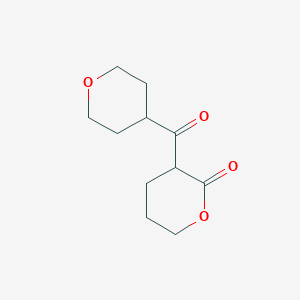
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
